molecular formula C7H5Cl2NO2 B1452766 Methyl 2,3-dichloroisonicotinate CAS No. 603124-78-3

Methyl 2,3-dichloroisonicotinate

Cat. No. B1452766
M. Wt: 206.02 g/mol
InChI Key: PFAVUXBECIRJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dichloroisonicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It is categorized under building blocks and is primarily used for research and development .


Molecular Structure Analysis

Methyl 2,3-dichloroisonicotinate has a molecular weight of 206.03 . The compound contains a total of 17 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .


Physical And Chemical Properties Analysis

Methyl 2,3-dichloroisonicotinate has a molecular weight of 206.03 and a molecular formula of C7H5Cl2NO2 .

Scientific Research Applications

Application in Buchwald-Hartwig Mono-N-arylation

Methyl 2,3-dichloroisonicotinate has been utilized in the Buchwald-Hartwig mono-N-arylation method. Lorimer et al. (2008) described a process where this compound is used with Pd(OAc)2, XPhos, and T-BuONa for the arylation of aniline. This method demonstrates the sensitivity of the cross-coupling reaction to the steric and electronic nature of the coupling partners, highlighting the chemical's utility in complex organic syntheses (Lorimer, O’Connor, & Brimble, 2008).

Involvement in Synthesis of Antifibrinolytic Agents

Andersen et al. (2014) reported the use of methyl 2-chloroisonicotinate in the scalable synthesis of a 3-isoxazolol-containing antifibrinolytic agent, AZD6564. This synthesis, achieved in eight steps with a 7% overall yield, highlights the compound's significance in the pharmaceutical manufacturing of specific therapeutic agents (Andersen et al., 2014).

Use in Organic Chemistry and Material Science

In another application, Xing-ru (2005) conducted research on the synthesis techniques of Methyl 2,3-dichlorobenzylideneacetylacete, an important intermediate to felodipine. This study sought to find an economical and proper synthetic method, underlining the compound's relevance in creating intermediates for further chemical applications (Zhao Xing-ru, 2005).

Safety And Hazards

Methyl 2,3-dichloroisonicotinate is intended for research and development use only and is not recommended for medicinal or household use . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 2,3-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAVUXBECIRJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670601
Record name Methyl 2,3-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dichloroisonicotinate

CAS RN

603124-78-3
Record name Methyl 2,3-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,3-dichloro-isonicotinic acid (7.7 g, 40 mmol) in dichloromethane (45 mL) were added DMF (0.1 mL) and oxalyl chloride (17.5 mL, 200 mmol). The reaction mixture was stirred at room temperature for 18 hours and then concentrated under reduced pressure. The resultant residue was azeotroped with toluene, then cooled to 0° C. and dissolved in methanol (135 mL). The mixture was allowed to warm to room temperature and then concentrated under reduced pressure to give a residue. The residue was dissolved in ethyl acetate and the resulting solution was washed with a saturated solution of sodium hydrogen carbonate, water and brine, dried (Na2SO4), filtered and concentrated to give the title compound as a colourless oil that crystallised on standing (7.9 g, 96%). 1H NMR (CDCl3, 400MHz) 8.38 (d, J=5.0 Hz, 1H), 7.52 (d, J=5.0 Hz, 1H), 3.99 (s, 3H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Brewitz, A Tumber, A Thalhammer, E Salah… - …, 2020 - Wiley Online Library
The human 2‐oxoglutarate (2OG)‐dependent oxygenase aspartate/asparagine‐β‐hydroxylase (AspH) is a potential medicinal chemistry target for anticancer therapy. AspH is present …

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